Ammonium sulfate

Description

Properties

IUPAC Name |

diazanium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H2O4S/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNBIHQBYMNNAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

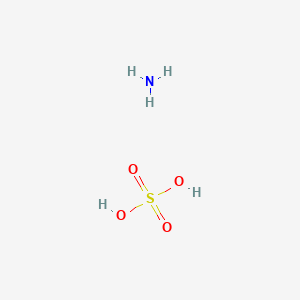

H8N2O4S, (NH4)2SO4 | |

| Record name | AMMONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | ammonium sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029704 | |

| Record name | Ammonium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium sulfate is a white odorless solid. Sinks and dissolves in water. (USCG, 1999), Dry Powder; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Water or Solvent Wet Solid, White powder, shining plates or crystalline fragments, White solid that dissolves in water to produce an acidic solution; [CAMEO] Availble in solutions of 7%, 20%, and 40%; [CHEMINFO] | |

| Record name | AMMONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | AMMONIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ammonium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely soluble in water, insoluble in ethanol, In water, 76.4 g/100 g water at 25 °C, In water: g ammonium sulfate/100 g saturated solution: 41.22 at 0 °C; 43.47 at 25 °C; 50.42 at 100 °C, In water (g/100 g H2O): 70.6 at 0 °C; 76.7 at 25 °C; 103.8 at 100 °C, Insoluble in acetone, ethanol, Solubility decreases with addition of ammonia: at 10 °C, from 73 g in 100 g of water, to 18 g in 100 g of 24.5% aqueous ammonia | |

| Record name | AMMONIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ammonium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/471 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.78 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.77 g/cu cm | |

| Record name | AMMONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/471 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Vapor pressure of saturated solution: 0.901 kPa at 10 °C; 1.319 kPa at 15 °C; 1.871 kPa at 20 °C; 2.573 kPa at 25 °C; 3.439 kPa at 30 °C; 4.474 kPa at 35 °C | |

| Record name | Ammonium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/471 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Today`s commercial ammonium sulfate is generally of high purity (> 99 %), with a water content of < or = 0.2% w/w, heavy metals < or = 5 mg/kg and iron < or = 5 mg/kg, and free acid < or = 0.01% w/w. | |

| Record name | Ammonium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/471 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or brown orthorhombic crystals, Orthorhombic crystals or white granules, Brownish gray to white crystals according to degree of purity | |

CAS No. |

7783-20-2, 68081-96-9, 68187-17-7 | |

| Record name | AMMONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium sulfate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, mono-C10-16-alkyl esters, ammonium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068081969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, mono-C6-10-alkyl esters, ammonium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU46BAM238 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ammonium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/471 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

280 °C (decomposes) | |

| Record name | Ammonium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/471 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Art and Science of Salting Out: An In-depth Technical Guide to Ammonium Sulfate Protein Precipitation

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) sulfate (B86663) precipitation stands as a cornerstone technique in the purification of proteins, valued for its efficacy, scalability, and cost-effectiveness. This guide delves into the core mechanisms of this process, providing a comprehensive resource for professionals in research and drug development. By understanding the intricate interplay of molecular forces at work, scientists can optimize this powerful method for the isolation and concentration of target proteins.

The Core Principle: Understanding "Salting Out"

At its heart, ammonium sulfate precipitation is a method of altering a protein's solubility in an aqueous solution. The phenomenon is governed by the principles of "salting-in" and "salting-out".

-

Salting-In: At low salt concentrations (<0.5 M), the solubility of a protein actually increases. The salt ions in the solution effectively shield the charged groups on the protein surface, reducing intermolecular electrostatic interactions and allowing more protein molecules to dissolve.[1][2]

-

Salting-Out: As the salt concentration is significantly increased, the opposite effect occurs. The abundant salt ions, particularly ammonium and sulfate, compete with the protein for water molecules. This process strips away the protein's essential hydration shell, a layer of water molecules that keeps it in solution.[3] With the hydration layer diminished, protein-protein hydrophobic interactions become more favorable, leading to aggregation and precipitation out of the solution.[3][4]

This compound is the salt of choice for this procedure due to several key properties: its high solubility in water, its position in the Hofmeister series which indicates a strong ability to precipitate proteins without causing denaturation, and its relatively low cost.[1][4]

The Hofmeister Series: A Hierarchy of Ions

The efficiency of different salts in precipitating proteins is described by the Hofmeister series, an empirical ranking of ions based on their ability to salt-out or salt-in proteins. The sulfate ion (SO₄²⁻) and the ammonium ion (NH₄⁺) are both highly effective at salting-out, making this compound a potent precipitating agent.[1]

Key Factors Influencing Precipitation

The precise concentration of this compound at which a specific protein will precipitate is dependent on a variety of intrinsic and extrinsic factors:

| Factor | Description | Impact on Precipitation |

| Protein Properties | ||

| Molecular Weight | The overall size of the protein. | Generally, larger proteins precipitate at lower this compound concentrations.[5] |

| Hydrophobicity | The proportion of hydrophobic amino acids on the protein surface. | More hydrophobic proteins tend to precipitate at lower salt concentrations. |

| Surface Charge Distribution | The arrangement of charged residues on the protein's surface. | The isoelectric point (pI) of a protein, where its net charge is zero, is often the point of minimum solubility and most effective precipitation.[6] |

| Solution Conditions | ||

| pH | The acidity or alkalinity of the solution. | Affects the surface charge of the protein. Precipitation is often most effective at or near the protein's pI.[6] |

| Temperature | The temperature at which the precipitation is carried out. | Lower temperatures (typically 0-4°C) are generally used to maintain protein stability and prevent denaturation.[7] |

| Protein Concentration | The initial concentration of the target protein in the solution. | Higher protein concentrations generally lead to more efficient precipitation. |

Quantitative Data: Precipitation Ranges of Common Proteins

The following table provides approximate this compound saturation percentages for the precipitation of various proteins. It is important to note that these are general ranges, and the optimal concentration for a specific protein may need to be determined empirically.

| Protein | Source | This compound Saturation (%) for Precipitation |

| Immunoglobulins (IgG) | Serum | 40-50% |

| Fibrinogen | Plasma | 20-25% |

| Albumin | Serum | 70-100% |

| Catalase | Liver | 30-50% |

| Myoglobin | Muscle | 70-100% |

| Lysozyme | Egg White | 50-70% |

| Urease | Jack Bean | 40-55% |

| Pepsin | Stomach | 60-80% |

| Trypsin | Pancreas | 40-70% |

| Chymotrypsin | Pancreas | 40-70% |

| Interleukin-1β | Recombinant | ~50-77%[3] |

Experimental Protocols

Preparation of a Saturated this compound Solution

A 100% saturated this compound solution is a common starting reagent for precipitation experiments.

Materials:

-

This compound (analytical grade)

-

Distilled or deionized water

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

To prepare a 100% saturated solution at 0°C, add approximately 707 grams of this compound to 1 liter of distilled water.

-

Stir the solution on a magnetic stirrer until it is fully dissolved. As the salt dissolves, the solution will cool.

-

Continue stirring for at least 1-2 hours at the desired working temperature (e.g., 4°C) to ensure saturation. Some undissolved crystals should remain at the bottom.

-

Carefully decant or filter the saturated supernatant before use.

Fractional Precipitation of a Protein Mixture

This protocol outlines the stepwise precipitation of proteins from a solution.

Materials:

-

Protein solution (e.g., cell lysate, serum)

-

Saturated (100%) this compound solution, chilled to 4°C

-

Stir plate and magnetic stir bar

-

Chilled beakers or centrifuge tubes

-

Refrigerated centrifuge

-

Buffer for resuspension

Procedure:

-

Initial Setup: Place the protein solution in a beaker with a magnetic stir bar on a stir plate in a cold room or on ice. Begin gentle stirring.

-

First Cut (e.g., 0-30% Saturation):

-

Slowly add the calculated volume of saturated this compound solution dropwise to the protein solution to reach the desired initial saturation percentage (e.g., 30%). Use an online calculator or a nomogram to determine the required volume.

-

Continue stirring for 30-60 minutes to allow for equilibration and precipitation.

-

Transfer the solution to centrifuge tubes and centrifuge at approximately 10,000 x g for 15-30 minutes at 4°C.

-

Carefully decant the supernatant into a clean, chilled beaker. This supernatant contains proteins that did not precipitate at this salt concentration.

-

The pellet contains the proteins that precipitated between 0% and 30% saturation. If this fraction is of interest, resuspend the pellet in a minimal volume of a suitable buffer.

-

-

Second Cut (e.g., 30-60% Saturation):

-

Take the supernatant from the previous step and continue the slow, dropwise addition of saturated this compound solution to reach the next desired saturation level (e.g., 60%).

-

Repeat the stirring and centrifugation steps as described above.

-

The resulting pellet contains the proteins that precipitated between 30% and 60% saturation. Resuspend this pellet in a minimal volume of buffer if it is the fraction of interest.

-

-

Subsequent Cuts: Continue this process with increasing concentrations of this compound to fractionate the entire protein mixture.

-

Desalting: The resuspended protein fractions will have a high salt concentration. It is crucial to remove the this compound before downstream applications. This is typically achieved through dialysis or gel filtration chromatography.

Mandatory Visualizations

Mechanism of Salting Out

Caption: The molecular mechanism of "salting-in" versus "salting-out".

Experimental Workflow for Fractional Precipitation

Caption: A typical workflow for fractional protein precipitation.

Logical Relationships of Key Parameters

Caption: Key parameters influencing this compound precipitation.

Conclusion

This compound precipitation remains a powerful and versatile tool in the arsenal (B13267) of protein purification techniques. A thorough understanding of the underlying principles of salting-out, coupled with careful consideration of the factors influencing protein solubility, allows for the rational design of effective purification strategies. This guide provides the foundational knowledge and practical protocols to empower researchers, scientists, and drug development professionals to harness the full potential of this enduring method.

References

- 1. This compound precipitation - Wikipedia [en.wikipedia.org]

- 2. Protein Precipitation Using this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. This compound precipitation of proteins [kuchem.kyoto-u.ac.jp]

- 6. This compound Fractionation of Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein Precipitation by this compound Cut: Principle, Procedure, and Applications | BioTech Beacons [biotechbeacon.com]

Principles of Salting Out with Ammonium Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices of salting out proteins using ammonium (B1175870) sulfate (B86663). It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical protocols necessary for effective protein purification and fractionation.

Core Principles of Salting Out

Protein solubility in aqueous solutions is a complex phenomenon governed by the interplay of hydrophilic and hydrophobic interactions between the protein surface and the surrounding water molecules. The addition of neutral salts, such as ammonium sulfate, can significantly alter these interactions, leading to either an increase or decrease in protein solubility.

Salting In and Salting Out

At low salt concentrations, the solubility of a protein often increases, a phenomenon known as "salting in" . The salt ions shield the charged groups on the protein surface, reducing intermolecular electrostatic attractions and allowing more protein molecules to dissolve.

Conversely, at high salt concentrations, the phenomenon of "salting out" occurs, leading to a decrease in protein solubility and subsequent precipitation.[1][2] This is the principle leveraged for protein purification. The high concentration of salt ions competes with the protein for water molecules. This effectively reduces the amount of water available to hydrate (B1144303) the protein's surface, leading to increased protein-protein hydrophobic interactions, aggregation, and precipitation from the solution.[2]

The Physicochemical Basis

The mechanism of salting out is primarily driven by the disruption of the protein's hydration shell. Proteins in an aqueous environment are surrounded by a layer of ordered water molecules that keep them solubilized. This compound is a highly soluble salt that dissociates into ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions. These ions, particularly the sulfate ion, are strongly hydrated, meaning they attract and organize a large number of water molecules around them.[3]

This high demand for water molecules by the salt ions effectively "strips" water away from the protein's surface. With a diminished hydration layer, the non-polar, hydrophobic regions on the protein surface are more exposed. To minimize their contact with the polar solvent, these hydrophobic patches on different protein molecules interact with each other, leading to aggregation and precipitation.

The Hofmeister Series: A Hierarchy of Ion Efficacy

In the late 19th century, Franz Hofmeister systematically studied the ability of different salts to precipitate proteins. He ranked cations and anions based on their effectiveness, creating what is now known as the Hofmeister series (or lyotropic series).

Anion Series (most to least effective at salting out): SO₄²⁻ > HPO₄²⁻ > acetate (B1210297) > citrate (B86180) > Cl⁻ > NO₃⁻ > Br⁻ > ClO₃⁻ > I⁻ > ClO₄⁻ > SCN⁻

Cation Series (most to least effective at salting out): NH₄⁺ > K⁺ > Na⁺ > Li⁺ > Mg²⁺ > Ca²⁺

Ions at the beginning of the series are termed "kosmotropes" (order-makers). They are strongly hydrated and are very effective at salting out proteins by stabilizing the structure of water. Ions at the end of the series, known as "chaotropes" (order-breakers), are weakly hydrated and can disrupt water structure, often leading to protein denaturation at high concentrations.

This compound is a particularly effective and widely used salt for protein precipitation because both the ammonium and sulfate ions are potent kosmotropes, promoting protein precipitation while also stabilizing the protein's native structure.

Why this compound?

This compound is the salt of choice for protein precipitation in many biochemical applications for several key reasons:

-

High Solubility: It is extremely soluble in water, allowing for the preparation of high ionic strength solutions necessary for precipitating most proteins.

-

Protein Stabilization: As a kosmotropic salt, it tends to stabilize the native conformation of proteins, minimizing the risk of irreversible denaturation during the purification process.

-

High in the Hofmeister Series: Both the ammonium and sulfate ions are highly effective at salting out proteins.

-

Low Density of Solution: The density of this compound solutions is relatively low, which facilitates the pelleting of precipitated proteins during centrifugation.

-

Cost-Effective: It is an inexpensive and readily available reagent.

-

Inhibits Microbial Growth: High concentrations of this compound can suppress the growth of microorganisms in the protein solution.

Data Presentation: Quantitative Insights into Protein Precipitation

The concentration of this compound required to precipitate a protein is dependent on the specific properties of that protein, including its size, hydrophobicity, and surface charge distribution, as well as environmental factors like pH and temperature. Fractional precipitation takes advantage of the fact that different proteins will precipitate at different this compound concentrations.

Typical this compound Precipitation Ranges for Various Proteins

The following table provides a general guideline for the this compound saturation percentages at which various proteins and protein classes are known to precipitate. It is important to note that these are approximate ranges, and empirical optimization is often necessary for a specific protein of interest.

| Protein/Protein Class | Source | Typical (NH₄)₂SO₄ Saturation (%) for Precipitation |

| Fibrinogen | Plasma/Serum | 20-25% |

| Myosin | Muscle | 35-45% |

| Immunoglobulins (IgG) | Serum/Ascites | 40-50%[3][4] |

| Serum Albumin | Plasma/Serum | 50-70% |

| Pyruvate Decarboxylase | Candida tropicalis | 40-60%[5] |

| Most globulins | Plasma/Serum | 21-28% |

| Interleukin-1β | Recombinant | 50-77%[6] |

| Peroxidase | Horseradish | ~50%[1] |

| Large multiprotein complexes | Various | < 20%[6] |

This compound Addition Table

Calculating the precise amount of solid this compound to add to a solution to achieve a desired saturation level can be complex due to the volume change upon salt addition. The following table, adapted from established nomograms, provides the grams of solid this compound to be added to 1 liter of solution to bring it from an initial to a final saturation percentage at 0°C.[7]

| Initial Saturation (%) | Final Saturation (%) | |||||||||

| 10 | 20 | 30 | 40 | 50 | 60 | 70 | 80 | 90 | 100 | |

| 0 | 56 | 114 | 176 | 243 | 313 | 390 | 472 | 561 | 662 | 767 |

| 10 | 57 | 118 | 183 | 251 | 326 | 406 | 494 | 592 | 694 | |

| 20 | 59 | 123 | 189 | 262 | 340 | 424 | 520 | 619 | ||

| 30 | 62 | 127 | 198 | 273 | 356 | 449 | 546 | |||

| 40 | 63 | 132 | 205 | 285 | 375 | 469 | ||||

| 50 | 66 | 137 | 214 | 302 | 392 | |||||

| 60 | 69 | 143 | 227 | 314 | ||||||

| 70 | 72 | 153 | 237 | |||||||

| 80 | 77 | 157 | ||||||||

| 90 | 77 |

Note: Values are in grams of (NH₄)₂SO₄ to be added to 1 liter of solution.

Experimental Protocols

The following sections provide detailed methodologies for key experiments in this compound precipitation.

Preparation of a Saturated this compound Solution (100% Saturation) at 4°C

A saturated this compound solution is a useful stock for performing precipitation experiments, as adding a liquid is often gentler to the protein sample than adding solid salt.

Materials:

-

This compound (analytical grade)

-

Distilled or deionized water

-

Magnetic stirrer and stir bar

-

Beaker or flask

Procedure:

-

To prepare a saturated solution at 4°C, add approximately 706 g of this compound to 1 liter of distilled water.

-

Stir the solution in a cold room or on ice for several hours until no more salt will dissolve. A small amount of undissolved crystals at the bottom indicates that the solution is saturated.

-

Allow the undissolved salt to settle.

-

Carefully decant or filter the saturated supernatant.

-

Store the saturated solution at 4°C.

Fractional Precipitation of a Protein Sample

This protocol outlines a general procedure for separating proteins into different fractions based on their solubility at increasing this compound concentrations.

Materials:

-

Protein solution (e.g., cell lysate, serum)

-

Solid this compound or saturated this compound solution

-

Chilled beaker

-

Magnetic stirrer and stir bar

-

Ice bath

-

Centrifuge and centrifuge tubes

-

Resuspension buffer (e.g., phosphate-buffered saline, Tris buffer)

Procedure:

-

Place the protein solution in a beaker in an ice bath and begin gentle stirring.

-

First Cut (e.g., 0-30% saturation): Slowly add the calculated amount of solid this compound or saturated solution to bring the final concentration to 30% saturation. Add the salt in small increments to avoid localized high concentrations.

-

Continue stirring gently on ice for 30-60 minutes to allow for equilibration and precipitation.

-

Transfer the solution to centrifuge tubes and centrifuge at approximately 10,000 x g for 15-20 minutes at 4°C to pellet the precipitated protein.

-

Carefully decant the supernatant into a clean, chilled beaker. This supernatant will be used for the next fractionation step.

-

Label the pellet as the "0-30% fraction". Resuspend the pellet in a minimal volume of the desired buffer for later analysis.

-

Second Cut (e.g., 30-60% saturation): Place the supernatant from the previous step on a magnetic stirrer in an ice bath.

-

Slowly add the calculated amount of this compound to bring the concentration from 30% to 60% saturation.

-

Repeat steps 3-5, collecting the supernatant for the next step and labeling the pellet as the "30-60% fraction".

-

Subsequent Cuts: Continue this process for the desired number of fractions (e.g., 60-90%).

-

After the final precipitation step, the final pellet is collected, and the remaining supernatant can be saved for analysis to ensure the protein of interest was not lost.

-

Each pelleted fraction should be resuspended in a minimal volume of an appropriate buffer.

Removal of this compound by Dialysis

Following precipitation, the high concentration of this compound must be removed before downstream applications such as chromatography or enzymatic assays. Dialysis is a common method for this purpose.

Materials:

-

Resuspended protein fraction

-

Dialysis tubing with an appropriate molecular weight cutoff (MWCO) (e.g., 10-14 kDa)

-

Dialysis clips

-

Large beaker

-

Dialysis buffer (the same buffer the protein will be in for the next step)

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare the dialysis tubing according to the manufacturer's instructions (this often involves boiling in a bicarbonate or EDTA solution to remove preservatives).

-

Securely close one end of the tubing with a dialysis clip.

-

Pipette the resuspended protein solution into the dialysis bag, leaving some space at the top to allow for an increase in volume due to osmosis.

-

Remove excess air and securely close the other end of the tubing with a second clip.

-

Place the dialysis bag into a beaker containing a large volume of dialysis buffer (at least 100 times the volume of the sample).

-

Place the beaker in a cold room (4°C) and stir the buffer gently with a magnetic stirrer.

-

Allow dialysis to proceed for several hours (e.g., 4-6 hours).

-

Change the dialysis buffer. Repeat the buffer change at least two more times to ensure complete removal of the this compound. An overnight dialysis step is common.

-

After the final buffer change, remove the dialysis bag and carefully transfer the desalted protein solution to a clean tube.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to this compound precipitation.

Caption: Mechanism of Salting In vs. Salting Out.

Caption: Experimental Workflow for Fractional Precipitation.

Caption: Factors Influencing Protein Precipitation.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. Salting out - Wikipedia [en.wikipedia.org]

- 3. Untitled Document [ucl.ac.uk]

- 4. Protein Precipitation by this compound Cut: Principle, Procedure, and Applications | BioTech Beacons [biotechbeacon.com]

- 5. thaiscience.info [thaiscience.info]

- 6. Protein Precipitation Using this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound precipitation of proteins [kuchem.kyoto-u.ac.jp]

The Role of Ammonium Sulfate in Protein Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of ammonium (B1175870) sulfate (B86663) in protein stabilization, a cornerstone technique in biochemistry and biopharmaceutical development. From fundamental principles to practical applications, this document provides a comprehensive overview for professionals engaged in protein purification, formulation, and analysis.

Core Principles of Protein Stabilization by Ammonium Sulfate

This compound is a salt widely employed in the manipulation of proteins due to its high solubility and its position in the Hofmeister series.[1][2] Its effects on protein stability are primarily governed by the phenomena of "salting-in" at low concentrations and "salting-out" at high concentrations.[3][4]

1.1. Salting-In and Salting-Out

At low salt concentrations (typically <0.15 M), the solubility of proteins often increases, a phenomenon known as salting-in .[3][4] The added ions shield the electrostatic charges on the protein surface, reducing intermolecular repulsive forces and thereby enhancing solubility.[4][5]

Conversely, at higher salt concentrations, the solubility of proteins decreases, leading to precipitation. This process, termed salting-out , is the basis for this compound's utility in protein purification and concentration.[2][3] The high concentration of salt ions competes with the protein for water molecules, effectively reducing the amount of water available to hydrate (B1144303) the protein surface.[4] This disruption of the protein's hydration layer increases hydrophobic interactions between protein molecules, leading to aggregation and precipitation.[4][6] Importantly, this precipitation is generally non-denaturing, allowing for the recovery of functional protein.[3][4]

1.2. The Hofmeister Series and Kosmotropic Effects

The ability of different salts to salt-out proteins is described by the Hofmeister series, which ranks ions based on their lyotropic properties.[7] Both the ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions are positioned high in this series, indicating their strong ability to promote protein precipitation and stabilization.[1][7]

Ions in the Hofmeister series are categorized as either kosmotropes (structure-makers) or chaotropes (structure-breakers).[7][8] Sulfate (SO₄²⁻) is a kosmotropic anion that enhances the structure of water.[7][9] This ordering of water molecules increases the surface tension and strengthens hydrophobic interactions, which drives proteins to fold more compactly to minimize their exposed hydrophobic surface area, ultimately leading to precipitation.[3][4] Salts that effectively salt-out proteins, like this compound, also tend to enhance the stability of the native protein conformation.[3]

1.3. Preferential Solvation

The mechanism underlying the stabilizing effect of this compound can be described by the concept of preferential solvation .[1][3] In an aqueous solution of this compound, the salt ions are preferentially excluded from the immediate vicinity of the protein surface, leading to a higher concentration of water in the protein's hydration shell.[3][10] This "preferential hydration" stabilizes the native, compact structure of the protein because unfolding would expose more surface area to the unfavorable salt environment.[3]

Quantitative Data for this compound Precipitation

The amount of this compound required to achieve a desired level of saturation is a critical parameter in protein precipitation protocols. The following tables provide a summary of the grams of solid this compound to be added to one liter of solution to reach a specific final saturation percentage at 0°C.

Table 1: Grams of this compound to Add to 1 L of Solution to Reach a Desired Saturation.

| Initial Saturation (%) | 10% | 20% | 30% | 40% | 50% | 60% | 70% | 80% | 90% | 100% |

| 0 | 56 | 114 | 176 | 243 | 313 | 390 | 472 | 561 | 662 | 767 |

| 10 | 57 | 118 | 183 | 251 | 326 | 406 | 494 | 592 | 694 | |

| 20 | 59 | 123 | 189 | 262 | 340 | 424 | 520 | 619 | ||

| 30 | 62 | 127 | 198 | 273 | 356 | 449 | 546 | |||

| 40 | 63 | 132 | 205 | 285 | 375 | 469 | ||||

| 50 | 66 | 137 | 214 | 302 | 392 | |||||

| 60 | 69 | 143 | 227 | 314 | ||||||

| 70 | 72 | 153 | 237 | |||||||

| 80 | 77 | 157 | ||||||||

| 90 | 77 |

Data adapted from Green and Hughes (1955) and is conventionally used for precipitations carried out at 0°C.[11]

Experimental Protocols

The following are detailed methodologies for common experiments involving this compound for protein stabilization and purification.

3.1. Protocol for this compound Fractionation of a Protein Sample

This protocol describes a stepwise increase in this compound concentration to selectively precipitate different proteins from a solution.

Materials:

-

Protein solution (e.g., crude cell lysate or serum)

-

Solid, analytical grade this compound[3]

-

Stir plate and magnetic stir bar

-

Ice bath

-

Centrifuge and appropriate centrifuge tubes

-

Resuspension buffer (e.g., 50 mM Tris-HCl or HEPES, pH adjusted to maintain protein stability)[3][12]

-

Dialysis tubing and buffer for salt removal[13]

Procedure:

-

Initial Preparation: Measure the initial volume of the protein solution. Place the beaker containing the solution in an ice bath on a magnetic stirrer and begin gentle stirring. Avoid foaming, as this can denature proteins.[3][12]

-

First Precipitation Cut: Slowly add the calculated amount of solid this compound to achieve the first desired saturation level (e.g., 30%).[13] Allow the this compound to dissolve completely between additions.[3]

-

Equilibration: Continue stirring gently on ice for 30-60 minutes to allow the protein precipitate to form.

-

Centrifugation: Transfer the solution to centrifuge tubes and centrifuge at a speed and time sufficient to pellet the precipitate (e.g., 10,000 x g for 20-30 minutes at 4°C).

-

Supernatant Collection: Carefully decant the supernatant into a clean, chilled beaker. This supernatant contains the proteins that did not precipitate at the current this compound concentration.

-

Pellet Resuspension: Resuspend the pellet from step 4 in a minimal volume of the desired buffer. This is your first protein fraction.

-

Subsequent Precipitation Cuts: Place the collected supernatant from step 5 back on the stir plate in the ice bath. Add more solid this compound to increase the saturation to the next desired level (e.g., 50%).

-

Repeat: Repeat steps 3 through 6 to collect the next protein fraction. Continue this process of increasing the this compound concentration in a stepwise manner to fractionate the proteins based on their solubility.[2]

-

Desalting: After fractionation, the high salt concentration in the resuspended protein fractions must be removed. This is typically achieved by dialysis against a large volume of buffer.[13][14]

3.2. Protocol for Concentrating a Dilute Protein Solution

This protocol is used to increase the concentration of a protein in a large volume.

Materials:

-

Dilute protein solution

-

Solid, analytical grade this compound[3]

-

Stir plate and magnetic stir bar

-

Ice bath

-

Centrifuge and appropriate centrifuge tubes

-

Buffer for resuspension

Procedure:

-

Preparation: Place the dilute protein solution in a beaker in an ice bath on a magnetic stirrer.

-

Precipitation: Slowly add solid this compound with gentle stirring to a high percentage of saturation (e.g., 70-80%) to precipitate the majority of the protein.[12]

-

Equilibration: Stir gently for at least 30-60 minutes on ice.

-

Centrifugation: Pellet the precipitated protein by centrifugation (e.g., 10,000 x g for 30 minutes at 4°C).

-

Resuspension: Discard the supernatant and dissolve the protein pellet in a small volume of the desired buffer to achieve a higher protein concentration.[3]

-

Desalting: Remove the this compound from the concentrated protein solution via dialysis or gel filtration chromatography.

Visualizations of Key Processes

The following diagrams illustrate the theoretical and practical workflows involving this compound in protein stabilization.

Caption: Mechanism of Salting-In vs. Salting-Out.

Caption: Workflow for Fractional Protein Precipitation.

Applications in Drug Development and Research

This compound plays a crucial role in various stages of biopharmaceutical development and protein research.

-

Protein Purification: It is a widely used initial step to separate and concentrate a target protein from a complex mixture, such as a cell lysate or culture supernatant.[12][15] This reduces the volume and removes a significant portion of contaminating proteins.[5]

-

Protein Crystallization: As a precipitating agent, this compound is frequently used to create the supersaturated protein solutions necessary for the growth of protein crystals for X-ray crystallography.[3][16]

-

Drug Formulation and Stability: this compound can be used to stabilize protein-based drugs, such as monoclonal antibodies and vaccines, for long-term storage.[15] It helps to maintain the native conformation of the protein and prevent aggregation, thereby extending the shelf life of the therapeutic product.[15]

-

Refolding of Recombinant Proteins: this compound can aid in the refolding of denatured proteins, often expressed as inclusion bodies in recombinant systems.[3][10] By promoting the native structure, it can help to recover functional protein from an unfolded state.[1][4]

-

Inhibition of Protease Activity and Bacterial Growth: The high salt concentration in this compound preparations inhibits the activity of contaminating proteases and prevents bacterial growth, thus protecting the protein of interest from degradation during storage and purification.[3][4]

References

- 1. This compound precipitation - Wikipedia [en.wikipedia.org]

- 2. This compound precipitation [bionity.com]

- 3. Protein Precipitation Using this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. Protein Precipitation by this compound Cut: Principle, Procedure, and Applications | BioTech Beacons [biotechbeacon.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Hofmeister series - Wikipedia [en.wikipedia.org]

- 8. kinampark.com [kinampark.com]

- 9. Frontiers | Chaotropic and Kosmotropic Anions Regulate the Outcome of Enzyme-Mediated Dynamic Combinatorial Libraries of Cyclodextrins in Two Different Ways [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound precipitation of proteins [kuchem.kyoto-u.ac.jp]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 14. mlsu.ac.in [mlsu.ac.in]

- 15. ammonium-sulfate.net [ammonium-sulfate.net]

- 16. Homogeneous batch micro-crystallization of proteins from this compound - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Ammonium (B1175870) Sulfate (B86663) Precipitation for Protein Purification

Ammonium sulfate precipitation is a cornerstone technique in biochemistry and downstream processing for the purification and fractionation of proteins.[1][2] It leverages the principle of "salting out" to selectively precipitate proteins from a complex mixture based on their differential solubility at high salt concentrations.[1][2][3] This method is widely employed as an initial, robust, and scalable step in purification protocols to enrich the target protein and remove significant amounts of contaminants.[4][5] Its advantages include low cost, high solubility of the salt, and a stabilizing effect on most proteins.[1][2]

Core Principles: The Theory Behind Salting Out

The solubility of proteins in aqueous solutions is highly dependent on the ionic strength. The interaction between salt concentration and protein solubility is biphasic, described by the phenomena of "salting in" and "salting out".

-

Salting In: At low salt concentrations (typically below 0.5 M), the solubility of a protein often increases.[1][6] The added salt ions shield the charged groups on the protein surface, reducing electrostatic interactions between protein molecules and preventing aggregation.[7]

-

Salting Out: As the salt concentration is increased to high levels, protein solubility decreases, leading to precipitation.[1][8] This is the principle exploited in this compound precipitation.

The mechanism of salting out is primarily driven by a competition for water molecules between the salt ions and the protein molecules.[3] this compound is highly soluble and dissociates into ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions in solution.[1] These ions become extensively hydrated, sequestering a large number of water molecules.[7][9] This reduces the amount of "free" water available to maintain the hydration layer around the protein's surface, which is essential for its solubility.[8][10]

Consequently, the effective protein concentration at the surface increases, promoting stronger protein-protein interactions, particularly through hydrophobic patches.[3][11] These interactions lead to protein aggregation and eventual precipitation out of the solution.[3][7] Because different proteins have unique surface properties (charge, hydrophobicity, size), they precipitate at different, characteristic this compound concentrations, allowing for their separation.[3][12]

The Hofmeister Series

In 1888, Franz Hofmeister systematically studied the effects of different salts on protein solubility and ranked ions based on their ability to precipitate proteins.[13][14] This ranking is known as the Hofmeister series.[13][15] The series shows that anions generally have a more significant effect than cations.[16]

-

Anion Series (Typical): SO₄²⁻ > HPO₄²⁻ > Acetate > Cl⁻ > NO₃⁻ > Br⁻ > ClO₃⁻ > I⁻ > ClO₄⁻ > SCN⁻

-

Cation Series (Typical): NH₄⁺ > K⁺ > Na⁺ > Li⁺ > Mg²⁺ > Ca²⁺

Ions at the beginning of the series (e.g., SO₄²⁻, NH₄⁺) are considered "kosmotropes." They are strongly hydrated, increase the surface tension of water, and are highly effective at salting out proteins.[17] Ions at the end of the series, known as "chaotropes," are weakly hydrated and tend to increase protein solubility or act as denaturants at high concentrations.[17] The exceptional efficacy of this compound stems from the fact that both the ammonium and sulfate ions are potent kosmotropes, positioned favorably in the Hofmeister series for protein precipitation.[1]

Critical Factors Influencing Precipitation

Several factors must be controlled to ensure reproducible and effective protein fractionation:[6]

-

Protein Properties: The intrinsic properties of a protein, such as its molecular weight, surface charge distribution, and the abundance of hydrophobic patches, are the primary determinants of its precipitation point.[6] Larger and more hydrophobic proteins tend to precipitate at lower salt concentrations.[8]

-

pH: Protein solubility is minimal at its isoelectric point (pI), where the net charge is zero. Performing precipitation near the pI can reduce the amount of salt needed, but it may also cause denaturation or co-precipitation of contaminant proteins. Therefore, the pH is typically buffered away from the pI to maintain protein stability and selectivity.

-

Temperature: Temperature affects protein solubility and the solubility of this compound itself. Most precipitations are performed at low temperatures (e.g., 4°C) to enhance protein stability and minimize proteolytic degradation.[2]

-

Protein Concentration: The concentration of the target protein can influence the efficiency of precipitation. Very low protein concentrations (e.g., below 1 mg/mL) may require higher salt concentrations for effective precipitation.[18]

Quantitative Data for Experimental Design

The concentration of this compound is typically expressed as a percentage of a fully saturated solution at a given temperature. A 100% saturated solution at 0°C corresponds to a concentration of 3.9 M.[8][19]

Table 1: this compound Saturation Properties

| Temperature | Molarity of Saturated Solution (M) | Grams per 100 mL of Water |

| 0°C | 3.90 | 70.7 |

| 25°C | 4.10 | 76.7 |

Data compiled from various biochemical resources.

Table 2: Amount of Solid this compound to Add to 1 Liter of Solution (at 0°C)

This table provides the grams of solid (NH₄)₂SO₄ required to increase the saturation level from an initial concentration (S₁) to a final concentration (S₂).

| Initial Saturation (S₁)% | 10% | 20% | 30% | 40% | 50% | 60% | 70% | 80% |

| Final Saturation (S₂)% | ||||||||

| 10% | - | |||||||

| 20% | 56.1 | - | ||||||

| 30% | 114.9 | 57.5 | - | |||||

| 40% | 176.4 | 118.0 | 59.2 | - | ||||

| 50% | 240.9 | 181.4 | 122.0 | 61.3 | - | |||

| 60% | 308.6 | 248.1 | 187.6 | 126.1 | 63.4 | - | ||

| 70% | 379.8 | 318.3 | 256.8 | 194.3 | 130.8 | 65.7 | - | |

| 80% | 454.9 | 392.4 | 329.9 | 266.4 | 201.9 | 136.4 | 68.5 | - |

| 90% | 534.2 | 470.7 | 407.2 | 342.7 | 277.2 | 210.7 | 143.2 | 71.9 |

| 100% | 618.4 | 553.9 | 489.4 | 423.9 | 358.4 | 291.9 | 224.4 | 155.9 |

Calculations are based on standard nomograms and account for the volume increase upon adding solid salt.[1][5] An online calculator can also be used for precise amounts.[5][20]

Experimental Protocol: Fractional Precipitation

Fractional precipitation involves a stepwise increase in the this compound concentration, with the collection of the precipitate at each step. This allows for the separation of proteins with different solubility limits.[6]

Materials

-

Crude protein solution (clarified by centrifugation or filtration)

-

This compound ((NH₄)₂SO₄), analytical grade

-

Appropriate buffer (e.g., 50 mM Tris-HCl or HEPES, pH adjusted for protein stability)[4]

-

Magnetic stirrer and stir bar

-

Ice bath

-

High-speed centrifuge and appropriate tubes

-

Dialysis tubing or gel filtration columns for desalting

Step-by-Step Methodology

-

Preparation:

-

Clarify the initial protein lysate by centrifuging at high speed (e.g., >10,000 x g) for 20-30 minutes at 4°C to remove cell debris and other insoluble material.[18]

-

Measure the volume of the clarified supernatant and place it in a beaker on a magnetic stirrer in an ice bath. The solution should be kept cold throughout the procedure.

-

If necessary, add a buffering agent to a final concentration of 50-100 mM to maintain a stable pH, as the addition of solid this compound can cause the pH to drop.[4][8]

-

-

First Precipitation Cut (Removing Contaminants):

-

Using Table 2 or an online calculator, determine the amount of solid this compound needed to reach a concentration just below the precipitation point of the target protein (e.g., 30-40% saturation). This step is designed to precipitate and remove unwanted proteins that are less soluble than the target.[5]

-

Add the solid this compound very slowly and in small increments to the gently stirring protein solution.[4] Avoid foaming, as this can cause protein denaturation.[4] Allow the salt to dissolve completely between additions.

-

Once all the salt is added, allow the solution to equilibrate by stirring gently for 30-60 minutes in the ice bath.[18][20]

-

Transfer the solution to centrifuge tubes and centrifuge at 10,000-15,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[20]

-

Carefully decant the supernatant, which contains the protein of interest, into a clean, chilled beaker. The pellet contains contaminant proteins and can be discarded or saved for analysis.[18]

-

-

Second Precipitation Cut (Precipitating the Target Protein):

-

Measure the volume of the supernatant from the previous step.

-

Calculate the amount of this compound required to increase the concentration from the previous cut (e.g., 30%) to a level sufficient to precipitate the target protein (e.g., 55-80%). The optimal percentage must be determined empirically.

-

Repeat the process of slowly adding solid this compound with gentle stirring on ice.

-

Allow the solution to equilibrate for at least 30 minutes.

-

Centrifuge the solution as before to collect the precipitated target protein.

-

Discard the supernatant, which now contains highly soluble contaminant proteins.

-

-

Resolubilization and Desalting:

-

Resuspend the protein pellet from the second cut in a small, appropriate volume of a suitable buffer for the next purification step (e.g., buffer for ion-exchange or size-exclusion chromatography).[18] This results in a concentrated protein solution.

-

The high concentration of this compound must be removed before subsequent chromatographic steps. This is typically achieved by:

-

Dialysis: Placing the protein solution in a dialysis bag made of a semi-permeable membrane and immersing it in a large volume of cold buffer. The salt ions diffuse out into the buffer, which should be changed several times.[9]

-

Gel Filtration Chromatography (Desalting Column): Passing the protein solution through a column packed with a resin that separates molecules based on size. The larger protein molecules elute quickly, while the smaller salt ions are retained longer.

-

-

The resulting desalted and concentrated protein solution is now ready for further purification.

References

- 1. This compound precipitation - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Salting out - Wikipedia [en.wikipedia.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. This compound precipitation [bionity.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. Protein Precipitation Using this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. goldbio.com [goldbio.com]

- 12. aklectures.com [aklectures.com]

- 13. Hofmeister Effects | Cremer Research Group [sites.psu.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.aip.org [pubs.aip.org]

- 16. scribd.com [scribd.com]

- 17. Understanding specific ion effects and the Hofmeister series - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP00847E [pubs.rsc.org]

- 18. Fractional Precipitation Protocol for Affinity Chromatography Samples [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. This compound Calculator from EnCor Biotechnology Inc. [files.encorbio.com]

The Hofmeister Series and Ammonium Sulfate: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hofmeister series and the practical application of ammonium (B1175870) sulfate (B86663) in protein precipitation. It is designed to equip researchers, scientists, and professionals in drug development with the fundamental knowledge and practical methodologies to effectively utilize these principles in their work.

Understanding the Hofmeister Series

The Hofmeister series, first described by Franz Hofmeister in 1888, ranks ions based on their ability to influence the solubility of proteins in aqueous solutions.[1] This empirical series has profound implications for protein stability, enzyme activity, and macromolecular interactions.[1][2] The series categorizes ions into two main groups: kosmotropes ("order-makers") and chaotropes ("disorder-makers").

Kosmotropes are ions that tend to increase the hydrophobic effect and promote the "salting-out" of proteins, leading to their precipitation.[2] They are typically small, highly charged ions that strongly interact with water molecules, effectively "organizing" the water structure around them.[1] This reduces the amount of "free" water available to solvate the protein, leading to increased protein-protein interactions and subsequent precipitation.

Chaotropes , on the other hand, decrease the hydrophobic effect and favor the "salting-in" of proteins, thereby increasing their solubility.[2] These are generally large, singly charged ions with low charge density that disrupt the hydrogen-bonding network of water.[1] This disruption increases the solubility of nonpolar molecules and can lead to the denaturation of proteins at high concentrations.

The classical Hofmeister series for anions and cations are presented below.

Table 1: The Hofmeister Series of Ions

| Effect on Protein Solubility | Anions (from most to least salting-out) | Cations (from most to least salting-out) |

| Kosmotropic (Salting-out) | SO₄²⁻ > HPO₄²⁻ > Acetate⁻ > Cl⁻ | NH₄⁺ > K⁺ > Na⁺ |

| Chaotropic (Salting-in) | Br⁻ > I⁻ > ClO₄⁻ > SCN⁻ | Li⁺ > Mg²⁺ > Ca²⁺ |

Note: The exact order of ions can vary slightly depending on the specific protein, pH, and temperature.[3]

The mechanism behind the Hofmeister series is complex and not fully understood, but it is believed to involve a combination of factors, including the ions' effects on water structure, surface tension, and direct interactions with the protein surface.[4]

Ammonium Sulfate: The Workhorse of Protein Precipitation

This compound ((NH₄)₂SO₄) is a widely used salt for protein precipitation due to several advantageous properties:

-

High Solubility: It is extremely soluble in water, allowing for the preparation of high ionic strength solutions.

-

Kosmotropic Nature: Both the ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions are highly kosmotropic, making it a very effective "salting-out" agent.[5]

-

Protein Stabilization: It generally stabilizes the native structure of proteins and can protect against denaturation.[5]

-

Low Cost: It is a relatively inexpensive reagent.

The "salting-out" mechanism with this compound involves the competition for water molecules between the salt ions and the protein. At high concentrations, the ammonium and sulfate ions become extensively hydrated, reducing the amount of water available to solvate the protein molecules. This leads to an increase in hydrophobic interactions between protein molecules, causing them to aggregate and precipitate out of solution.[6]

Quantitative Data on Protein Stability and Precipitation

The effect of different salts on protein stability can be quantitatively assessed by measuring parameters such as the cloud-point temperature (CPT). The CPT is the temperature at which a protein solution begins to aggregate and become cloudy, providing a measure of the protein's stability in a given solution. A lower CPT indicates lower protein stability and a greater propensity for precipitation.

Table 2: Cloud-Point Temperatures (°C) of Lysozyme (B549824) (87 g/L) in Various Salt Solutions at pH 7.0

| Salt Concentration (M) | Na₂SO₄ | NaCl | NaSCN |

| 0.5 | 10.5 | 28.5 | 38.0 |

| 1.0 | 5.0 | 35.0 | 45.0 |

| 1.5 | < 0 | 40.5 | 51.5 |

| 2.0 | < 0 | 45.0 | 57.0 |

Data adapted from a study on the liquid-liquid phase separation of lysozyme.[6][7] As shown in the table, the highly kosmotropic salt Na₂SO₄ significantly lowers the CPT of lysozyme, indicating a strong salting-out effect. In contrast, the chaotropic salt NaSCN increases the CPT, reflecting a salting-in effect.

Table 3: Grams of Solid this compound to Add to 1 Liter of Solution to Achieve Desired Saturation at 0°C

| Initial Saturation (%) | 10% | 20% | 30% | 40% | 50% | 60% | 70% | 80% | 90% | 100% |

| 0 | 56.1 | 114 | 175 | 238 | 305 | 375 | 450 | 528 | 612 | 701 |

| 10 | 57.4 | 118 | 181 | 247 | 317 | 391 | 468 | 550 | 637 | |

| 20 | 60.1 | 123 | 188 | 257 | 330 | 406 | 487 | 573 | ||

| 30 | 62.8 | 127 | 195 | 267 | 342 | 422 | 506 | |||

| 40 | 65.6 | 133 | 204 | 278 | 357 | 440 | ||||

| 50 | 68.5 | 139 | 212 | 289 | 371 | |||||

| 60 | 71.5 | 145 | 221 | 302 | ||||||

| 70 | 74.6 | 150 | 229 | |||||||

| 80 | 77.8 | 156 | ||||||||

| 90 | 81.2 |

This table provides a quick reference for preparing this compound solutions of desired concentrations.

Experimental Protocols

General Protocol for this compound Precipitation

This protocol outlines the basic steps for precipitating a target protein from a solution.

Materials:

-

Protein solution

-

Solid this compound (analytical grade)

-

Buffer solution (e.g., 50 mM Tris-HCl or HEPES, pH 7.4)[6]

-

Ice bath

-

Magnetic stirrer and stir bar

-

Centrifuge and centrifuge tubes

Methodology:

-

Preparation: Place the protein solution in a beaker on a magnetic stirrer in an ice bath. Add a stir bar and begin gentle stirring. Ensure the protein solution is adequately buffered to prevent pH changes upon the addition of this compound.[6]

-

This compound Addition: Slowly add finely ground solid this compound to the stirring protein solution. Add small amounts at a time, allowing the salt to dissolve completely before adding more. Avoid foaming, as it can denature the protein.[6]

-

Equilibration: Once the desired this compound concentration is reached, continue stirring gently on ice for at least 30 minutes to allow for complete precipitation.

-

Centrifugation: Transfer the solution to centrifuge tubes and centrifuge at 10,000 x g for 15-20 minutes at 4°C to pellet the precipitated protein.[8]

-

Pellet Resuspension: Carefully decant the supernatant. Resuspend the protein pellet in a minimal volume of a suitable buffer.

Fractional this compound Precipitation

This method is used to separate proteins with different solubilities.

Methodology:

-

First Cut: Follow the general protocol to bring the this compound concentration to a level that precipitates contaminating proteins but leaves the target protein in solution (e.g., 30% saturation).

-

Centrifugation and Supernatant Collection: Centrifuge the solution as described above. Carefully collect the supernatant, which contains the target protein. The pellet contains the precipitated contaminants.

-

Second Cut: Add more solid this compound to the collected supernatant to reach a higher saturation level that will precipitate the target protein (e.g., 60% saturation).

-

Equilibration and Centrifugation: Allow the solution to equilibrate and then centrifuge to pellet the target protein.

-

Final Steps: Discard the supernatant and resuspend the pellet containing the partially purified target protein in a minimal volume of buffer.

Removal of this compound by Dialysis

After precipitation, it is often necessary to remove the high concentration of this compound.

Materials:

-

Resuspended protein solution

-

Dialysis tubing with an appropriate molecular weight cutoff (MWCO)

-

Large volume of dialysis buffer (e.g., 200-500 times the sample volume)[9]

-

Large beaker

-

Magnetic stirrer and stir bar

Methodology:

-

Prepare Dialysis Tubing: Cut the required length of dialysis tubing and prepare it according to the manufacturer's instructions (this usually involves boiling in a sodium bicarbonate solution and then in distilled water).

-

Load Sample: Secure one end of the tubing with a clip. Pipette the resuspended protein solution into the tubing, leaving some space at the top to allow for an increase in volume due to osmosis.[10] Secure the other end with a second clip.

-

Dialysis: Place the sealed dialysis bag into a beaker containing a large volume of cold dialysis buffer. Place the beaker on a magnetic stirrer and stir gently at 4°C.

-

Buffer Changes: Allow dialysis to proceed for several hours (e.g., 2-4 hours). Change the dialysis buffer at least three times to ensure efficient removal of the salt.[11] An overnight dialysis step is also common.[11]

-

Sample Recovery: Carefully remove the dialysis bag from the buffer, gently dry the outside, and transfer the desalted protein solution to a clean tube.

Visualizing the Concepts

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: The Hofmeister series of anions, ranking their salting-out (kosmotropic) to salting-in (chaotropic) effects.

Caption: High salt concentrations lead to protein precipitation by competing for water molecules.

Caption: A typical workflow for this compound precipitation of proteins.

Caption: Workflow for separating proteins using fractional this compound precipitation.

References

- 1. Patterns of protein–protein interactions in salt solutions and implications for protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. Desalting in Protein Purification - Creative Proteomics [creative-proteomics.com]

- 5. Cloud-point temperature and liquid-liquid phase separation of supersaturated lysozyme solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Cloud-point temperatures for lysozyme in electrolyte solutions: effect of salt type, salt concentration and pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cloud-point temperatures of lysozyme in electrolyte solutions by thermooptical analysis technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. mlsu.ac.in [mlsu.ac.in]

- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Ammonium (B1175870) Sulfate (B86663) for Laboratory Use

Ammonium sulfate ((NH₄)₂SO₄) is an inorganic salt with significant utility in the laboratory, particularly in the fields of biochemistry, molecular biology, and drug development. Its properties make it an invaluable tool for protein purification, crystallization, and other biochemical applications. This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its primary laboratory uses, and a summary of essential safety and handling procedures.

Core Physical and Chemical Properties

This compound is a white, odorless crystalline solid.[1][2] It is highly soluble in water, and its solutions are slightly acidic.[3][4][5] It is insoluble in alcohol and acetone.[6][7] Upon heating, it decomposes before melting.[2][8]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Chemical Formula | (NH₄)₂SO₄ | [8] |

| Molar Mass | 132.14 g/mol | [2][8] |

| Appearance | Fine white hygroscopic granules or crystals | [3][8] |

| Density | 1.77 g/cm³ at 25 °C | [8][9] |

| Melting Point | Decomposes at >235-280 °C | [1][2] |

| pH of Aqueous Solution | 5.5 (0.1 M solution)[1][7][9]; 4.0 - 6.0 for typical solutions[3] | [1][3][7][9] |

| Solubility in Water | 70.6 g/100 mL at 0 °C[1][7]75.4 g/100 mL at 20 °C[10]103.8 g/100 mL at 100 °C[1][7] | [1][7][10] |

| Refractive Index | 1.521 | - |

| Nitrogen Content | ~21% | [3][8] |

| Sulfur Content | ~24% | [8] |

Principle of "Salting Out" for Protein Purification

One of the most common laboratory applications of this compound is in protein purification via a method known as "salting out".[8][11] This technique manipulates protein solubility based on the ionic strength of the solution.

At low salt concentrations, a phenomenon called "salting in" occurs, where the salt ions shield the protein's surface charges, preventing aggregation and increasing solubility.[11][12] However, at high concentrations of a highly soluble salt like this compound, this effect is reversed. The salt ions compete with the protein molecules for hydration (binding to water molecules). This removes the hydration shell from around the protein, exposing hydrophobic patches on its surface.[11] These hydrophobic interactions between protein molecules lead to aggregation and precipitation.[12]

Because different proteins precipitate at different concentrations of this compound, this method provides a simple and effective means to fractionate complex protein mixtures.[8][13] The process is generally non-denaturing, meaning the precipitated protein can be redissolved in a standard buffer without loss of biological activity.[8][14]

Caption: The "salting out" mechanism for protein precipitation.

Experimental Protocols

Analytical grade this compound is recommended for laboratory use to avoid contamination with heavy metals.[12][14] When preparing solutions, note that the addition of this compound can acidify the solution, so the use of a buffer (e.g., 50 mM Tris or HEPES) is advised to maintain a stable pH.[13][14]

Protocol 1: this compound Precipitation for Protein Fractionation